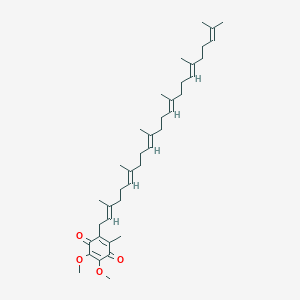

2,3-Dimethoxy-5-methyl-6-(farnesylfarnesyl)-1,4-benzoquinone

Description

Properties

IUPAC Name |

2-(3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl)-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58O4/c1-28(2)16-11-17-29(3)18-12-19-30(4)20-13-21-31(5)22-14-23-32(6)24-15-25-33(7)26-27-35-34(8)36(40)38(42-9)39(43-10)37(35)41/h16,18,20,22,24,26H,11-15,17,19,21,23,25,27H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNFPEOUKFOTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ubiquinone 6 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1065-31-2 | |

| Record name | Ubiquinone 6 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 - 20 °C | |

| Record name | Ubiquinone 6 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis Pathway of Coenzyme Q6

Aromatic Ring Precursor Synthesis

The formation of the benzoquinone ring of CoQ6 begins with the synthesis of an aromatic precursor molecule. While several compounds can serve this role, 4-hydroxybenzoate (B8730719) is considered the primary starting point.

4-Hydroxybenzoate (4HB) as a Primary Precursor

4-Hydroxybenzoate (4HB) is universally recognized as the principal aromatic ring precursor for Coenzyme Q biosynthesis in both prokaryotes and eukaryotes. mdpi.comportlandpress.com The synthesis of CoQ6 is initiated when the enzyme Coq2 attaches a hexaprenyl side chain to 4HB. nih.gov This foundational step gives rise to 3-hexaprenyl-4-hydroxybenzoic acid, the first committed intermediate in the pathway. plos.org

Para-Aminobenzoic Acid (pABA) as an Alternative Precursor in Coenzyme Q6 Biosynthesis

In the yeast Saccharomyces cerevisiae, para-aminobenzoic acid (pABA) serves as an alternative precursor for the aromatic ring of CoQ6. portlandpress.comnih.govsemanticscholar.org Similar to 4HB, pABA is also prenylated by the enzyme Coq2 to form 3-hexaprenyl-4-aminobenzoic acid. nih.gov Isotope labeling studies have definitively shown that the ring carbons of pABA are incorporated into the final CoQ6 molecule. nih.govresearchgate.net Interestingly, while yeast can utilize pABA, mammalian cells cannot; in fact, pABA acts as an inhibitor of CoQ synthesis in human and mouse cells. portlandpress.comfrontiersin.org The pathways originating from 4HB and pABA are thought to converge at a later stage, involving the removal of the amino group from pABA-derived intermediates. nih.govsemanticscholar.org

Other Aromatic Ring Precursors and Analogs Incorporated into Coenzyme Q6

Research has identified other natural compounds that can be incorporated into the CoQ6 biosynthetic pathway in yeast. These include p-coumarate and the polyphenol resveratrol. portlandpress.comresearchgate.net While the utilization of another polyphenol, kaempferol (B1673270), has been observed, its contribution is considered marginal in yeast. portlandpress.com These findings suggest a degree of flexibility in the initial stages of CoQ synthesis.

Enzymatic Pathways for Aromatic Ring Precursor Formation

The synthesis of 4HB in eukaryotes is a complex process that is not yet fully elucidated. mdpi.com It is known to be derived from the amino acid tyrosine. ontosight.aigenome.jp In microorganisms, two main pathways for 4HB production have been identified. One route involves the direct conversion of chorismate, an intermediate of the shikimate pathway, to 4HB by the enzyme chorismate-pyruvate-lyase. frontiersin.org An alternative pathway proceeds through tyrosine, which is first deaminated to form 4-coumarate. frontiersin.org This is then further processed through a series of enzymatic reactions to yield 4HB. frontiersin.org In yeast, the synthesis of pABA also originates from chorismate, catalyzed by the enzymes Abz1 and Abz2. nih.govresearchgate.net

Polyisoprenoid Side Chain Synthesis

The characteristic hydrophobic tail of CoQ6 is a hexaprenyl chain, composed of six isoprene (B109036) units.

Mevalonate (B85504) Pathway in Eukaryotes

In eukaryotes, the synthesis of the polyisoprenoid side chain of CoQ6 originates from the mevalonate pathway. mdpi.comportlandpress.commdpi.com This metabolic route is also responsible for the production of other essential molecules like cholesterol and dolichol. mdpi.com The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). miloa.eu A series of enzymatic steps then convert HMG-CoA into isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block of isoprenoids. miloa.eud-nb.info The enzyme Coq1 in S. cerevisiae is responsible for synthesizing the hexaprenyl diphosphate (B83284) tail from these IPP units. tandfonline.com

Polyprenyl Diphosphate Synthases (e.g., Coq1) and Isoprene Unit Determination

The length of the polyisoprenoid tail of coenzyme Q is a species-specific characteristic. In Saccharomyces cerevisiae, the tail consists of six isoprene units, hence the designation CoQ6. mdpi.comresearchgate.net The enzyme responsible for synthesizing this hexaprenyl diphosphate tail is Coq1, a polyprenyl diphosphate synthase. researchgate.nettandfonline.com

Coq1 catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate, such as farnesyl diphosphate (FPP) or geranylgeranyl diphosphate, to create the six-unit prenyl diphosphate chain. researchgate.netuniprot.org The Coq1 protein itself determines the final length of the polyisoprenoid tail. nih.govnih.gov This has been demonstrated by expressing the E. coli octaprenyl diphosphate synthase (IspB) in a S. cerevisiae strain lacking a functional COQ1 gene. The engineered yeast then produced CoQ8 instead of CoQ6, confirming that the polyprenyl diphosphate synthase dictates the number of isoprene units. nih.gov While Coq1 is essential for providing the lipid tail for CoQ6 synthesis, it does not appear to be a stable component of the CoQ synthome complex itself. portlandpress.com

Condensation of Head and Tail

Once the hexaprenyl diphosphate tail is synthesized, it is attached to a precursor of the benzoquinone ring. This crucial condensation reaction is a key step in the CoQ6 biosynthetic pathway.

4-Hydroxybenzoate:Polyprenyltransferase (Coq2) Activity

The enzyme 4-hydroxybenzoate:polyprenyltransferase, encoded by the COQ2 gene, catalyzes the condensation of the hexaprenyl diphosphate tail with 4-hydroxybenzoate (4-HB). portlandpress.comresearchgate.nettandfonline.com This reaction forms 3-hexaprenyl-4-hydroxybenzoate (HHB), the first membrane-bound intermediate in the CoQ biosynthesis pathway. researchgate.netoup.com Coq2 is an integral membrane protein located in the inner mitochondrial membrane. portlandpress.comnih.gov The human homolog, COQ2, can functionally complement a yeast coq2 null mutant, indicating a high degree of conservation in this step of the pathway. nih.gov

Prenyltransferase Activity with Alternative Aromatic Precursors

While 4-hydroxybenzoate (4-HB) is a primary precursor for the benzoquinone ring, Saccharomyces cerevisiae can also utilize para-aminobenzoic acid (pABA) for CoQ6 synthesis. portlandpress.commdpi.comnih.gov The Coq2 enzyme is capable of prenylating pABA to form 3-hexaprenyl-4-aminobenzoic acid (HAB). nih.govnih.govbiorxiv.org This demonstrates a degree of flexibility in the substrate specificity of Coq2. nih.govbiorxiv.orgelifesciences.org In some organisms, other alternative aromatic precursors, such as kaempferol and resveratrol, have been shown to be incorporated into the CoQ molecule. mdpi.commdpi.com The ability of Coq2 to utilize different aromatic heads is significant, as it can sometimes be exploited to bypass certain enzymatic defects in the CoQ biosynthetic pathway. nih.govfrontiersin.org

Sequential Benzoquinone Ring Modification Steps

Following the condensation of the head and tail, the resulting HHB molecule undergoes a series of modifications to its benzoquinone ring, including hydroxylations and methylations, to become the fully functional CoQ6. researchgate.netd-nb.info These reactions are catalyzed by a suite of enzymes, many of which are part of the CoQ synthome. nih.govnih.gov

Hydroxylation Reactions (e.g., C5-hydroxylation by Coq6)

A key modification of the benzoquinone ring is hydroxylation. In S. cerevisiae, the Coq6 protein is responsible for the C5-hydroxylation step. portlandpress.comnih.govplos.org Coq6 is a flavin-dependent monooxygenase that utilizes FAD as a cofactor. plos.orgebi.ac.uk It catalyzes the hydroxylation of 3-hexaprenyl-4-hydroxybenzoic acid (HHB) to produce 3-hexaprenyl-4,5-dihydroxybenzoic acid (DHHB). ebi.ac.ukuniprot.org The electrons for this reaction are thought to be supplied by NADPH via the ferredoxin Yah1 and the ferredoxin reductase Arh1. nih.govnih.gov

Interestingly, when pABA is used as the precursor, Coq6 is also involved in the C4-deamination reaction, which replaces the amino group with a hydroxyl group. portlandpress.comfrontiersin.orgnih.gov This dual functionality highlights the versatility of the Coq6 enzyme. nih.gov In some cases, hydroxylated analogs of 4-HB, such as vanillic acid or 3,4-dihydroxybenzoic acid, can rescue CoQ6 biosynthesis in coq6 mutant yeast, effectively bypassing the need for the Coq6-catalyzed hydroxylation. portlandpress.comnih.gov

Methylation Reactions (e.g., Coq3, Coq5 activities)

The biosynthesis of CoQ6 involves three methylation reactions. d-nb.info The Coq3 and Coq5 proteins are the methyltransferases responsible for these modifications.

Coq3 is an S-adenosylmethionine (SAM)-dependent O-methyltransferase that catalyzes two separate O-methylation steps in the pathway. portlandpress.comnih.gov The human COQ3 has been shown to rescue a yeast coq3 null mutant, demonstrating functional conservation. portlandpress.com

Decarboxylation Reactions

A pivotal step in the CoQ6 biosynthetic pathway is the decarboxylation of the aromatic ring precursor. escholarship.orgnih.gov In eukaryotes, the precise enzyme responsible for this reaction remains to be identified. nih.govmdpi.com Evidence suggests that this decarboxylation event can occur at different stages of the pathway. plos.org For instance, the accumulation of 3-hexaprenyl-4-hydroxyphenol (4-HP6) in yeast mutants lacking a functional Coq6 enzyme indicates that C1-decarboxylation can precede the C5-hydroxylation step catalyzed by Coq6. plos.org

In prokaryotes, the decarboxylation is carried out by the UbiD enzyme, which utilizes a prenylated-FMN cofactor generated by UbiX. mdpi.comnih.gov While the eukaryotic counterpart to UbiD has not been found, the necessity of a decarboxylation step is well-established. nih.gov Studies using radiolabeled precursors have shown that the carboxyl group of the initial 4-hydroxybenzoic acid (4HB) is lost during CoQ biosynthesis. nih.gov The timing of this decarboxylation relative to other ring modifications, such as hydroxylation and methylation, appears to be flexible, contributing to the complexity of the pathway. mdpi.comescholarship.org

Deamination Reactions (e.g., C4-deamination by Coq6 when pABA is precursor)

In Saccharomyces cerevisiae, the biosynthesis of CoQ6 can utilize para-aminobenzoic acid (pABA) as an alternative ring precursor to 4HB. mdpi.comnih.govescholarship.orgportlandpress.comsemanticscholar.org This alternative pathway necessitates a deamination reaction to replace the amino group at the C4 position of the benzene (B151609) ring with a hydroxyl group. nih.govfrontiersin.orgnih.gov

Research has identified the FAD-dependent monooxygenase Coq6 as the enzyme responsible for this C4-deamination. nih.govnih.gov This is a notable finding, as Coq6 is also known to catalyze the C5-hydroxylation of the benzoquinone ring. escholarship.orgportlandpress.comnih.govebi.ac.uk Therefore, Coq6 exhibits dual functionality, acting on two different carbon atoms of the pABA-derived intermediate. nih.gov The deamination reaction involves molecular oxygen, as demonstrated by isotopic labeling experiments. nih.gov

The proper functioning of Coq6 in the deamination process is also dependent on other proteins within the CoQ biosynthetic complex. For example, yeast cells with mutations in the COQ9 gene show defects in C4-deamination, suggesting that Coq9 plays a role in supporting Coq6 activity. frontiersin.orgportlandpress.comnih.gov Specific mutations within the Coq6 enzyme itself can selectively abolish its C4-deamination activity while preserving its C5-hydroxylation function, further highlighting the distinct nature of these two catalytic activities within the same enzyme. nih.govnih.gov

Biosynthetic Intermediates of Coenzyme Q6

The synthesis of CoQ6 involves a series of intermediate molecules that are sequentially modified. Several key intermediates have been identified through studies of yeast mutants deficient in specific CoQ biosynthetic enzymes. mdpi.comnih.govsemanticscholar.orgnih.govresearchgate.net

Key Biosynthetic Intermediates of Coenzyme Q6:

| Intermediate | Precursor(s) | Role in Biosynthesis | Accumulates in Mutants |

| 3-Hexaprenyl-4-hydroxybenzoic acid (HHB) | 4-hydroxybenzoic acid (4HB), Hexaprenyl diphosphate | An early intermediate formed by the prenylation of 4HB by the enzyme Coq2. nih.govescholarship.orgnih.govresearchgate.net It is a substrate for subsequent ring modifications. ebi.ac.ukresearchgate.net | coq3-coq9 null mutants nih.govresearchgate.net |

| Hexaprenyl-aminobenzoic acid (HAB) | para-aminobenzoic acid (pABA), Hexaprenyl diphosphate | An early intermediate formed when pABA is used as the ring precursor, prenylated by Coq2. mdpi.comescholarship.orgnih.govuniprot.org It is a substrate for the Coq6-mediated hydroxylation and deamination reactions. uniprot.orguniprot.org | coq null mutants mdpi.com |

| Demethoxy-CoQ6 (DMQ6) | HHB or HAB after several modification steps | A late-stage intermediate in the CoQ6 pathway. semanticscholar.orgresearchgate.netnih.govnih.govmicrobialcell.comportlandpress.comportlandpress.com It is the direct substrate for the Coq7-catalyzed hydroxylation, the penultimate step in CoQ6 synthesis. researchgate.netnih.govmicrobialcell.comportlandpress.com | coq7 mutants semanticscholar.org |

The accumulation of specific intermediates in different coq mutant strains has been instrumental in elucidating the order of reactions in the CoQ6 biosynthetic pathway. nih.govnih.govresearchgate.net For example, the buildup of HHB in a wide range of coq mutants highlights its central role as an early, common intermediate. nih.govresearchgate.net Similarly, the accumulation of DMQ6 in coq7 mutants pinpoints the function of the Coq7 enzyme in the final stages of CoQ6 synthesis. semanticscholar.orgportlandpress.comportlandpress.com The identification of HAB and its derivatives has been crucial in understanding the alternative biosynthetic route that utilizes pABA. mdpi.comnih.govuniprot.org

Enzymatic Functions and Molecular Mechanisms of Coq6

Coq6 as a Flavin-Dependent Monooxygenase

Coq6 belongs to the family of flavin-dependent monooxygenases (FMOs). nih.govwikipedia.org These enzymes utilize a flavin cofactor to catalyze the insertion of a single oxygen atom into a substrate. wikipedia.orgmdpi.com The activity of Coq6 is fundamental for the production of functional Coenzyme Q.

Cofactor Requirement: Flavin Adenine (B156593) Dinucleotide (FAD)

Biochemical studies have definitively established that Coq6 is a flavoprotein that uses Flavin Adenine Dinucleotide (FAD) as a cofactor. nih.govplos.orgresearchgate.netnih.gov FAD is a redox-active coenzyme derived from riboflavin (B1680620) (vitamin B2) and is essential for a wide range of metabolic reactions. droracle.ai In the case of Coq6, the FAD cofactor is tightly bound and is directly involved in the catalytic mechanism of hydroxylation. nih.govresearchgate.net UV-visible spectroscopic analysis of purified Coq6 from S. cerevisiae revealed spectral properties characteristic of a flavoprotein, with an estimated FAD occupancy of 85% per monomer in its tetrameric state. nih.gov

Role of Ferredoxin (Yah1) and Ferredoxin Reductase (Arh1) in Coq6 Activity

Unlike many flavin-dependent monooxygenases that directly use NAD(P)H as a source of reducing equivalents, Coq6 activity relies on an electron transport chain involving two other mitochondrial proteins: ferredoxin (Yah1) and ferredoxin reductase (Arh1). capes.gov.brportlandpress.comresearchgate.net

Ferredoxin Reductase (Arh1): Arh1 is an enzyme that transfers electrons from NADPH to ferredoxin. portlandpress.comexpasy.org

Ferredoxin (Yah1): Yah1 is an iron-sulfur protein that accepts electrons from Arh1 and, in turn, donates them to Coq6. portlandpress.comexpasy.org

This coupled system funnels electrons from NADPH to the FAD cofactor of Coq6, which is a prerequisite for the monooxygenase reaction. portlandpress.comexpasy.orguniprot.org Studies in yeast have shown that depletion of either Yah1 or Arh1 leads to a defect in the C5-hydroxylation step of CoQ biosynthesis, the same defect observed in mutants lacking a functional Coq6. portlandpress.com This demonstrates the essential role of this electron transport chain in supporting Coq6's catalytic function. capes.gov.brresearchgate.net

Substrate Specificity and Catalytic Mechanisms of Coq6

The primary role of Coq6 in S. cerevisiae is the C5-hydroxylation of the Coenzyme Q precursor. nih.govplos.org While initially there was some uncertainty, genetic and biochemical studies have unambiguously confirmed that Coq6 is specifically responsible for this reaction. plos.orgresearchgate.net

The substrate for Coq6 has been identified as 3-hexaprenyl-4-hydroxyphenol (4-HP6). nih.govplos.org This was determined by the observation that yeast cells lacking active Coq6 accumulate 4-HP6, indicating that the C1-decarboxylation and C1-hydroxylation steps can precede the C5-hydroxylation catalyzed by Coq6. nih.gov

In addition to its primary hydroxylation function, Coq6 has been shown to be involved in a C4-deamination reaction when S. cerevisiae uses para-aminobenzoic acid (pABA) as a precursor for CoQ biosynthesis. nih.govfrontiersin.orgnih.gov This deamination involves the hydroxylation of the C4-amino carbon, followed by the loss of the amino group, demonstrating that Coq6 can catalyze two sequential hydroxylation reactions on adjacent carbon atoms. nih.gov

The proposed catalytic mechanism for the C5-hydroxylation by Coq6 aligns with that of other class A FMOs. The FAD cofactor is first reduced by electrons from the Yah1/Arh1 system. This reduced FAD then reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate. The hydroxylation proceeds via a nucleophilic attack of the C5 carbon of the substrate on the distal oxygen of this intermediate. nih.gov

Structural Insights into Coq6 Activity

In the absence of a crystal structure for Coq6, computational methods have been employed to gain insights into its three-dimensional structure and function. nih.govplos.org

Homology Modeling and Molecular Dynamics Simulations

Homology models of Coq6 from S. cerevisiae have been constructed using the known structures of related flavin-dependent monooxygenases as templates, such as para-hydroxybenzoate hydroxylase (pHBH). nih.govresearchgate.net These models consistently predict a core structure typical of this enzyme family, including a binding domain for the FAD cofactor. nih.govuniprot.org

Molecular dynamics (MD) simulations have been used to investigate the structural stability and dynamics of these Coq6 homology models. nih.govresearchgate.net These simulations have shown the models to be structurally stable and have provided a basis for further analysis of substrate binding and access to the active site. nih.gov The MD simulations have been crucial in sampling different conformations of the enzyme, which is important for understanding its dynamic nature. nih.gov

Identification and Characterization of Substrate Access Channels

A key finding from the computational modeling of Coq6 is the identification of a putative substrate access channel. nih.govplos.org This channel is a tunnel-like structure that leads from the protein surface to the catalytic site where the FAD cofactor is bound. nih.govresearchgate.net The presence of such a channel is necessary to accommodate the bulky and hydrophobic polyprenyl tail of the CoQ precursor substrate. nih.govresearchgate.net

Substrate docking calculations using the model substrate 4-HP6 have been performed to map the likely path of the substrate through this channel to the active site. nih.govplos.org These studies have identified key amino acid residues at the entrance and along the length of the channel that are predicted to be important for substrate binding and guidance. nih.gov

To validate these computational predictions, in silico mutations of residues at the channel entrance were designed. nih.govplos.org For example, single mutations like G248R and L382E were predicted to partially block the channel, while a double mutation (G248R-L382E) was predicted to completely block it. nih.govplos.org Subsequent in vivo experiments in yeast confirmed these predictions, showing that these mutations led to decreased or completely abolished Coq6 activity. nih.gov This provides strong evidence for the existence and functional importance of the identified substrate access channel. nih.govplos.org

Site-Directed Mutagenesis and Functional Validation of Key Residues (e.g., G248R, L382E)

The enzymatic function of Coq6, a flavin-dependent monooxygenase crucial for coenzyme Q (CoQ) biosynthesis, has been elucidated through structural modeling and functional studies. genecards.orgplos.org Coq6 catalyzes the C5-hydroxylation of a CoQ precursor, a vital step in the production of the final ubiquinone molecule. plos.orgnih.gov To understand the structure-function relationship of this enzyme, researchers have employed site-directed mutagenesis to investigate the role of specific amino acid residues in its catalytic activity. plos.orgnih.gov

Computational homology models of the Coq6 protein from Saccharomyces cerevisiae complexed with its flavin adenine dinucleotide (FAD) cofactor have been instrumental in identifying key structural features. plos.org These models predicted the existence of a putative substrate access channel leading to the enzyme's active site. plos.orgcollege-de-france.fr Molecular dynamics simulations and substrate docking calculations using a model substrate, 3-hexaprenyl-4-hydroxyphenol (4-HP6), suggested that specific residues at the entrance of this channel could be critical for substrate binding and, consequently, for the enzyme's function. plos.orgnih.gov

Among the residues identified, Glycine 248 (G248) and Leucine 382 (L382) were singled out for investigation. plos.orgnih.gov In silico mutations were designed to test their role in controlling access to the substrate channel. The introduction of charged and bulkier residues, specifically G248R (Glycine to Arginine) and L382E (Leucine to Glutamic acid), was predicted to obstruct the channel. plos.org

Table 1: In Silico Analysis of Coq6 Mutants and Substrate Channel Access

| Coq6 Variant | Mutation | Predicted Effect on Substrate Channel | Reference |

|---|---|---|---|

| Wild-Type | None | The channel is constitutively open, allowing substrate access. | nih.gov |

| G248R | Glycine to Arginine | Partially blocks the channel, reducing its diameter and creating fluctuations between open and closed states. | plos.orgnih.gov |

| L382E | Leucine to Glutamic acid | Partially blocks the channel with consistently reduced diameter and thermal fluctuations. | plos.orgnih.gov |

| G248R-L382E | Double Mutant | Completely and persistently blocks the channel due to the formation of a stable salt bridge between the two mutated residues. | plos.orgnih.gov |

To corroborate these computational predictions, the functional effects of these mutations were validated in vivo. plos.orgnih.gov These experiments typically use a Saccharomyces cerevisiae strain with a deleted coq6 gene (Δcoq6), which is unable to synthesize CoQ and therefore cannot grow on non-fermentable carbon sources like lactate-glycerol that require a functional respiratory chain. nih.govresearchgate.net The activity of the mutated Coq6 enzymes was assessed by their ability to rescue the growth of the Δcoq6 strain. researchgate.net

The results of these functional validation assays were consistent with the in silico models. plos.org The single mutants, Coq6p-G248R and Coq6p-L382E, showed compromised or reduced function, while the double mutant, Coq6p-G248R-L382E, was completely inactive, failing to restore respiratory growth. nih.govresearchgate.net

Table 2: Research Findings on the Functional Validation of Coq6 Mutants

| Coq6 Variant Expressed in Δcoq6 Yeast | Observed Growth on Respiratory Medium | Conclusion on Enzyme Activity | Reference |

|---|---|---|---|

| Wild-Type (pCoq6) | Normal growth | Fully functional | researchgate.net |

| G248R | Slightly compromised growth | Partially active / Decreased activity | researchgate.net |

| L382E | Growth comparable to wild-type | Partially active (though predicted to be partially blocked) | researchgate.net |

| G248R-L382E | No growth | Inactive | nih.govresearchgate.net |

The additive effect of the G248R and L382E mutations, resulting in a complete loss of function for the double mutant, strongly supports the hypothesis that these residues are located at a critical access point for the substrate. nih.govresearchgate.net This combination of computational modeling and in vivo functional assays provides a detailed molecular understanding of how the Coq6 enzyme operates and explains the decreased or abrogated activity of these mutated forms. plos.orgnih.gov These findings highlight the importance of the substrate access channel for the catalytic function of Coq6. plos.org

Coenzyme Q Biosynthesis Multi Enzyme Complex Q Synthome

Composition and Subunit Organization of the Coenzyme Q6 Synthome

The CoQ6 synthome is a megadalton-sized complex composed of at least nine core proteins, designated Coq3 through Coq9, and Coq11. mdpi.comnih.gov These proteins are all nuclear-encoded and imported into the mitochondria. researchgate.net While most Coq proteins have defined enzymatic roles in the modification of the benzoquinone ring of CoQ6, some, like Coq4, Coq8, and Coq9, are thought to have structural or regulatory functions. mdpi.commicrobialcell.com

The stoichiometry of the individual Coq proteins within the synthome is not yet fully elucidated. d-nb.infoescholarship.org However, studies involving tandem affinity purification and blue native PAGE have provided insights into its composition. miloa.eunih.gov The complex includes catalytic enzymes such as Coq3 (an O-methyltransferase), Coq5 (a C-methyltransferase), and Coq6 (a flavin-dependent monooxygenase). plos.orgplos.org It also contains proteins with less-defined or non-catalytic roles that are crucial for the complex's stability and function. mdpi.comportlandpress.com

| Subunit | Proposed Function/Role | Association within Synthome |

|---|---|---|

| Coq3 | O-methyltransferase | Catalytic subunit |

| Coq4 | Scaffold/organizer | Central organizing protein |

| Coq5 | C-methyltransferase | Catalytic subunit |

| Coq6 | FAD-dependent monooxygenase | Catalytic subunit, associates with Coq4, Coq5, Coq7, Coq8, and Coq9. portlandpress.com |

| Coq7 | Hydroxylase | Catalytic subunit, joins the pre-complex later |

| Coq8 | Putative kinase, stabilizer | Regulatory/structural subunit |

| Coq9 | Lipid-binding, required for Coq6 and Coq7 function | Regulatory/structural subunit, associates with Coq4. portlandpress.com |

| Coq11 | Required for efficient biosynthesis | Associates with Coq4, Coq5, and Coq7. nih.gov |

Assembly Mechanisms of the Coenzyme Q6 Synthome (Nucleation, Pre-complex Formation)

The assembly of the CoQ6 synthome is a stepwise process, beginning with a nucleation event. nih.govmicrobialcell.com It is proposed that the process initiates around a quinone-like lipid intermediate, likely 4-hydroxy-3-hexaprenyl benzoate (B1203000) (HHB), which is the product of the Coq2 enzyme. nih.govresearchgate.net The Coq4 protein is thought to recognize and bind to this precursor, acting as a nucleus for the assembly of other Coq proteins. nih.govresearchgate.net

Following nucleation, a pre-complex is formed. nih.govnih.gov This pre-complex has a molecular mass of approximately 700 kDa and contains most of the Coq proteins, with the notable exception of Coq7. miloa.eunih.gov The formation of this pre-complex is stabilized by the putative kinase Coq8. researchgate.netnih.gov The activity of this pre-complex leads to the accumulation of the CoQ6 intermediate, demethoxy-Q6 (DMQ6). nih.govmicrobialcell.com The final maturation of the synthome into a fully active, larger complex (around 1,300 kDa) occurs with the recruitment of the hydroxylase Coq7. researchgate.netnih.gov This final step is regulated by the phosphorylation state of Coq7. nih.govnih.gov

Functional Interdependence of Coq Proteins within the Synthome (e.g., Coq4 as a Scaffold)

The Coq proteins within the synthome exhibit a high degree of functional interdependence. The absence of a single Coq polypeptide often leads to the instability and degradation of other components of the complex, highlighting the importance of the assembled structure for the stability of its individual subunits. miloa.eunih.gov

Coq4 is considered a central scaffold protein, essential for the assembly and stability of the entire CoQ biosynthetic complex. miloa.euportlandpress.com It is believed that a homodimer of Coq4 forms the core structure to which other Coq proteins, including Coq3, Coq5, Coq6, and Coq9, associate. miloa.eu Overexpression of Coq8, a putative kinase, can restore the steady-state levels of several unstable Coq proteins in various coq mutant strains, suggesting its role in stabilizing the complex. nih.govportlandpress.com However, even with Coq8 overexpression, the absence of Coq4 prevents the formation of the high molecular mass complex, underscoring Coq4's critical scaffolding role. miloa.eu The function of Coq9 is also crucial, as it is required for the efficient activity of Coq6 and Coq7. nih.gov

Subcellular Localization and Spatial Dynamics of the Coenzyme Q6 Synthome (Mitochondrial Inner Membrane, ER-Mitochondrial Contact Sites)

The CoQ6 synthome is localized to the matrix side of the mitochondrial inner membrane. mdpi.comrupress.org This strategic positioning facilitates access to both the lipid-soluble precursors and the respiratory chain complexes where CoQ6 functions. Recent studies have revealed a more intricate spatial organization, with the CoQ synthome forming discrete domains or puncta within the inner mitochondrial membrane. mdpi.comrupress.org

Regulation of Coenzyme Q6 Biosynthesis

Feedback Mechanisms and Metabolic Control in Coenzyme Q6 Production

The biosynthesis of Coenzyme Q6 (CoQ6), an essential lipid in cellular respiration and antioxidant defense, is a tightly regulated process. nih.gov This regulation ensures that the production of CoQ6 is aligned with the cell's metabolic needs, particularly the demands of bioenergetic metabolism and the response to oxidative stress. nih.gov The primary model organism for studying CoQ6 biosynthesis is the yeast Saccharomyces cerevisiae, as many of the regulatory mechanisms and proteins are conserved in humans. nih.govportlandpress.com

A key aspect of CoQ6 regulation involves a multi-enzyme complex, often referred to as the CoQ synthome, located in the mitochondria. portlandpress.comnih.gov The assembly and activity of this complex are subject to intricate control mechanisms, including feedback inhibition and post-translational modifications. nih.govmicrobialcell.com

One of the central feedback mechanisms involves the accumulation of CoQ6 biosynthetic intermediates. For instance, in various coq null mutants of S. cerevisiae, a common early precursor, 4-hydroxy-3-hexaprenyl benzoate (B1203000) (HHB), accumulates. nih.gov This suggests that the progression of the biosynthetic pathway is contingent on the proper functioning of the entire complex. nih.gov

Furthermore, the final steps of CoQ6 synthesis appear to be a significant control point. The conversion of the late intermediate, 5-demethoxy-Q6 (DMQ6), to CoQ6 is a regulated process. nih.govresearchgate.net Under normal growth conditions, wild-type yeast strains accumulate DMQ6, which is then converted to CoQ6 as the culture enters a respiratory phase of metabolism, indicating a shift in metabolic demand. nih.gov This conversion is also observed under conditions of oxidative stress, highlighting the dual role of CoQ6 in respiration and antioxidant protection. nih.govresearchgate.net

Key Regulatory Proteins and Their Roles

Several proteins, encoded by the COQ genes, play crucial roles in this regulatory network. While many are enzymes directly involved in the modification of the benzoquinone ring, others have regulatory or structural functions. nih.govmicrobialcell.com

Coq4p: This protein is thought to act as a scaffold, organizing the assembly of the CoQ synthome. portlandpress.comnih.gov It recognizes the precursor HHB, initiating the formation of the complex. nih.govnih.gov

Coq7p: This enzyme catalyzes the hydroxylation of DMQ6, a critical and regulated step in CoQ6 biosynthesis. nih.govmicrobialcell.com Its activity is controlled by a phosphorylation/dephosphorylation cycle. microbialcell.comresearchgate.net

Coq8p: This protein, likely a kinase, is involved in the formation of an initial pre-complex and the phosphorylation of other Coq proteins. nih.govnih.govmicrobialcell.com

Ptc7p: A mitochondrial phosphatase, Ptc7p dephosphorylates and activates Coq7p, thereby increasing the rate of CoQ6 synthesis when required by the cell. nih.govnih.govresearchgate.net

Metabolic Control and Gene Expression

The expression of COQ genes is also under metabolic control. Changes in the carbon source available to yeast, such as a shift from fermentable glucose to a non-fermentable source like glycerol, lead to an upregulation of several COQ genes, including COQ5, COQ7, and COQ8. nih.gov This transcriptional regulation ensures that CoQ6 production is increased to meet the higher demands of respiratory metabolism. nih.gov

Oxidative stress also triggers the increased expression of specific COQ genes, mediated by stress-responsive transcription factors. nih.gov This response underscores the importance of CoQ6 as a cellular antioxidant. nih.gov

The intricate feedback loops and metabolic controls governing CoQ6 biosynthesis highlight a sophisticated system that allows cells to precisely modulate the levels of this vital molecule in response to changing environmental and metabolic conditions.

Table 1: Key Proteins in Coenzyme Q6 Biosynthesis Regulation

| Protein | Gene | Function |

| Coq2p | COQ2 | Catalyzes the attachment of the hexaprenyl side chain to 4-hydroxybenzoate (B8730719) (4HB). portlandpress.com |

| Coq4p | COQ4 | Acts as a scaffold for the CoQ synthome. portlandpress.comnih.gov |

| Coq5p | COQ5 | A C-methyltransferase involved in ring modification. plos.org |

| Coq6p | COQ6 | A monooxygenase responsible for a hydroxylation step. ontosight.ai |

| Coq7p | COQ7 | Catalyzes the hydroxylation of DMQ6 to form CoQ6; a key regulatory point. nih.govmicrobialcell.com |

| Coq8p | COQ8 | A protein kinase that regulates the stability and activity of the CoQ synthome. nih.govmicrobialcell.complos.org |

| Ptc7p | PTC7 | A mitochondrial phosphatase that dephosphorylates and activates Coq7p. nih.govnih.govresearchgate.net |

Cellular Roles and Biological Significance of Coenzyme Q6

Role in Mitochondrial Electron Transport Chain and ATP Synthesis

Coenzyme Q6 is a central and indispensable component of the mitochondrial electron transport chain (ETC), the primary machinery for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). ontosight.ainih.govresearchgate.net Located within the inner mitochondrial membrane, CoQ6 functions as a mobile electron carrier, shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). researchgate.netimrpress.com

The process begins when CoQ6 accepts electrons from these complexes, becoming reduced to its ubiquinol (B23937) form (CoQ6H2). nih.govimrpress.com This redox reaction is a critical link in the electron flow that drives the pumping of protons across the inner mitochondrial membrane, establishing a proton motive force. nih.govimrpress.com This electrochemical gradient is then harnessed by ATP synthase (Complex V) to phosphorylate adenosine diphosphate (B83284) (ADP) into ATP, the cell's main energy currency. nih.govimrpress.com

The redox chemistry of CoQ6, involving the transfer of both electrons and protons, is fundamental to the "Q-cycle" at Complex III, a mechanism that further contributes to the proton gradient. nih.gov In yeast, a deficiency in CoQ6 leads to respiratory incompetence, rendering the cells unable to grow on non-fermentable carbon sources like glycerol, which underscores its essentiality for oxidative phosphorylation. csic.es Research has shown that yeast mutants unable to synthesize CoQ6 exhibit a lack of NADH-cytochrome c reductase and succinate-cytochrome c reductase activities, confirming the block in the electron transport chain. csic.es

Function as an Electron Acceptor in Other Metabolic Pathways

Beyond its canonical role in the ETC, CoQ6 serves as a crucial electron acceptor for several other mitochondrial dehydrogenases, integrating various metabolic pathways with the respiratory chain. mdpi.comnih.gov This function positions CoQ6 at a metabolic hub, the "Q-junction," where electrons from diverse catabolic and biosynthetic processes are funneled into the ETC. mdpi.com

Coenzyme Q6 is an essential cofactor for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo biosynthesis of pyrimidines, which are fundamental building blocks for DNA and RNA. mdpi.comresearchgate.netnih.gov DHODH catalyzes the oxidation of dihydroorotate to orotate, the fourth step in this vital pathway. researchgate.netmdpi.com During this reaction, electrons are transferred from dihydroorotate to CoQ6, which then passes them on to Complex III of the respiratory chain. mdpi.commdpi.com This coupling of pyrimidine (B1678525) synthesis to mitochondrial respiration highlights the metabolic integration facilitated by CoQ6. In yeast, this connection is well-established, and the dependence of DHODH on CoQ6 underscores the broad cellular impact of CoQ6 availability. researchgate.netresearchgate.net

In the breakdown of fatty acids for energy, a process known as beta-oxidation, Coenzyme Q6 acts as the electron acceptor for the electron-transferring-flavoprotein dehydrogenase (ETFDH). mdpi.comresearchgate.netcaldic.com ETFDH collects electrons from multiple acyl-CoA dehydrogenases involved in the oxidation of fatty acids and some amino acids. mdpi.com It then transfers these electrons to the CoQ pool in the inner mitochondrial membrane. researchgate.netcaldic.com This electron transfer is vital for regenerating the FAD cofactor of the acyl-CoA dehydrogenases and for channeling the energy from fatty acid breakdown into the main respiratory chain for ATP production. mdpi.commdpi.com In yeast, while much of the fatty acid oxidation occurs in peroxisomes, the mitochondrial pathway relies on CoQ6. nih.gov

The catabolism of the amino acid proline also intersects with the mitochondrial respiratory chain via Coenzyme Q6. researchgate.netnih.gov The enzyme proline dehydrogenase, located in the inner mitochondrial membrane, catalyzes the first step of proline breakdown, oxidizing proline to Δ1-pyrroline-5-carboxylate. mdpi.comimrpress.com This oxidative reaction uses FAD as a cofactor, which subsequently transfers the accepted electrons to CoQ6. nih.govimrpress.com By accepting these electrons, CoQ6 facilitates the continuous catabolism of proline and links it directly to the energy-generating processes of the ETC. researchgate.netnih.gov

Coenzyme Q6 plays a critical role in the detoxification of hydrogen sulfide (B99878) (H₂S), a toxic metabolic byproduct. mdpi.comresearchgate.net The mitochondrial enzyme sulfide:quinone oxidoreductase (SQR) catalyzes the initial and rate-limiting step in the sulfide oxidation pathway. nih.govmdpi.com SQR oxidizes H₂S and transfers the electrons to CoQ6, which then shuttles them to Complex III. mdpi.commdpi.com This process not only detoxifies sulfide but also conserves its energy by feeding electrons into the respiratory chain. nih.govnih.gov Impairment of this pathway due to CoQ deficiency can lead to the accumulation of toxic sulfide levels. mdpi.commdpi.com

Interactive Table: CoQ6-Dependent Mitochondrial Dehydrogenases

The following table summarizes the key mitochondrial enzymes that utilize Coenzyme Q6 as an electron acceptor, linking their respective metabolic pathways to the electron transport chain.

| Enzyme Name | Abbreviation | Metabolic Pathway | Function |

| Dihydroorotate Dehydrogenase | DHODH | Pyrimidine Biosynthesis | Oxidizes dihydroorotate to orotate. mdpi.comresearchgate.net |

| Electron-Transferring Flavoprotein Dehydrogenase | ETFDH | Fatty Acid Beta-Oxidation | Accepts electrons from acyl-CoA dehydrogenases. mdpi.comresearchgate.net |

| Proline Dehydrogenase | PRODH | Proline Catabolism | Oxidizes proline to Δ1-pyrroline-5-carboxylate. researchgate.netnih.gov |

| Sulfide:Quinone Oxidoreductase | SQR | Sulfide Detoxification | Oxidizes hydrogen sulfide. mdpi.comresearchgate.net |

Coenzyme Q6 in Cellular Redox Homeostasis

Coenzyme Q6, particularly in its reduced ubiquinol form (CoQ6H2), is a potent lipid-soluble antioxidant that plays a crucial role in maintaining cellular redox homeostasis. microbialcell.comescholarship.org It is the only endogenously synthesized lipid-soluble antioxidant, protecting cellular membranes from oxidative damage caused by reactive oxygen species (ROS). escholarship.org

Its antioxidant function is primarily executed within the hydrophobic core of membranes, where it acts as a chain-breaking antioxidant, inhibiting the initiation and propagation of lipid peroxidation. escholarship.org Yeast mutants lacking CoQ6 are hypersensitive to oxidative stress induced by agents like linolenic acid, demonstrating the protective role of CoQ6 against lipid autoxidation. csic.esmicrobialcell.com

Furthermore, CoQ6 contributes to the plasma membrane redox system. csic.esnih.gov Studies in S. cerevisiae have shown that a plasma membrane electron transport system, which depends on CoQ6, is responsible for stabilizing extracellular ascorbate (B8700270) (vitamin C) by maintaining it in its reduced form. csic.esnih.govresearchgate.net This highlights an extramitochondrial role for CoQ6 in defending the cell against external oxidative threats. nih.gov While CoQ6 is vital for mitigating ROS, the balance of its redox state is delicate; under certain conditions, the CoQ pool can also be a source of ROS production, particularly at Complex III of the ETC. microbialcell.comnih.gov

Prooxidant Mechanisms and Reactive Oxygen Species Generation

While renowned for its antioxidant properties, Coenzyme Q6 can also act as a prooxidant, contributing to the generation of reactive oxygen species (ROS). nih.govmicrobialcell.com This activity is primarily associated with its function in the mitochondrial respiratory chain (MRC). The transfer of electrons through the MRC, particularly at Complex I and Complex III, can lead to the formation of the semiquinone radical of CoQ (CoQH•). nih.govimrpress.com This unstable intermediate can leak electrons to molecular oxygen, resulting in the production of superoxide (B77818) radicals (O2•−). imrpress.com

In some instances, the fully reduced form of CoQ6, ubiquinol (CoQ6H2), can also mediate ROS production at Complex I through a process known as reverse electron transport (RET). nih.govimrpress.com This occurs when the CoQ pool is highly reduced, leading to an increased generation of mitochondrial ROS. imrpress.com Studies in yeast have shown that a significant increase in CoQ6 levels can lead to an increase in endogenous ROS production. microbialcell.com This prooxidant activity underscores the delicate balance of the cellular redox environment and the concentration-dependent effects of CoQ6. physiology.orgnih.gov

Table 1: Prooxidant Activities of Coenzyme Q6

| Mechanism | Location | Outcome |

|---|---|---|

| Electron leakage from semiquinone radical (CoQH•) | Mitochondrial Respiratory Chain (Complex I & III) | Generation of superoxide radicals (O2•−) |

Antioxidant Mechanisms and Protection Against Oxidative Damage

Coenzyme Q6 is a crucial component of the cell's antioxidant defense system, primarily by protecting cellular membranes from lipid peroxidation. abmole.comnih.govmdpi.com In its reduced form, ubiquinol (CoQ6H2), it acts as a potent chain-breaking antioxidant, inhibiting both the initiation and propagation of lipid peroxidation. mdpi.com This protective role is particularly important in preventing damage to polyunsaturated fatty acids within cellular membranes. mdpi.com

The antioxidant function of CoQ6 is not limited to its direct radical-scavenging activity. It also plays a significant role in regenerating other key antioxidants, such as α-tocopherol (vitamin E) and ascorbate (vitamin C). mdpi.comresearchgate.net By donating a hydrogen atom, CoQ6H2 can reduce the tocopheroxyl radical, thereby restoring the antioxidant capacity of vitamin E. mdpi.com

Research in Saccharomyces cerevisiae has demonstrated that yeast strains deficient in CoQ6 exhibit increased sensitivity to oxidative stress and higher levels of lipid peroxidation, particularly when exposed to linolenic acid. nih.gov Conversely, conditions of oxidative stress can trigger an upregulation of genes involved in CoQ6 biosynthesis, suggesting a responsive mechanism to bolster antioxidant defenses. nih.govresearchgate.net For instance, treatment of yeast with hydrogen peroxide or linolenic acid leads to an increased conversion of the precursor demethoxy-Q6 (DMQ6) to CoQ6, enhancing the cell's protective capacity. researchgate.net

Table 2: Antioxidant Functions of Coenzyme Q6

| Mechanism | Target | Significance |

|---|---|---|

| Direct radical scavenging | Lipid peroxyl radicals | Inhibition of lipid peroxidation initiation and propagation |

| Regeneration of α-tocopherol | Tocopheroxyl radical | Restores the antioxidant capacity of Vitamin E |

Coenzyme Q6 in Cellular Signaling and Oxygen Sensing

Alterations in the CoQ6 redox state can modulate the activity of various enzymes and signaling proteins. As a redox-active molecule, CoQ6 can influence signaling cascades that are sensitive to the cellular redox environment. nih.govresearchgate.net This positions CoQ6 as a key player in the intricate network that governs cellular responses to metabolic shifts and environmental cues. Its involvement in oxygen sensing highlights its fundamental role in cellular adaptation to varying oxygen availability. nih.govresearchgate.net

Extracellular Functions of Coenzyme Q6 (e.g., Ascorbate Stabilization)

Coenzyme Q6 also performs critical functions at the plasma membrane, extending its influence to the extracellular environment. A notable example of this is its role in the stabilization of extracellular ascorbate, which has been extensively studied in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net The yeast plasma membrane possesses an electron transport system that maintains ascorbate in its reduced, biologically active form in the apoplast (the space outside the plasma membrane). nih.gov

This process is partly dependent on CoQ6. nih.govresearchgate.net Studies have shown that yeast strains with defects in CoQ6 synthesis have a diminished capacity to stabilize extracellular ascorbate. nih.govresearchgate.net The addition of exogenous CoQ6 to these mutant strains can restore this function, demonstrating the direct involvement of CoQ6 in this plasma membrane redox activity. researchgate.net In fact, supplementing a coq3 mutant strain with exogenous CoQ6 led to a two-fold higher level of CoQ6 in the plasma membrane compared to the wild type and a corresponding increase in ascorbate stabilization activity. researchgate.net

The plasma membrane's ability to stabilize ascorbate is attributed to an electron transport chain where CoQ6 acts as a central electron carrier. nih.govresearchgate.net This system contributes to creating a reducing environment outside the cell. ucla.edu Research indicates that approximately 35% of the ascorbate stabilization by whole yeast cells is dependent on CoQ6, with the remainder being handled by an iron-regulated ferric reductase system. ucla.edu

Table 3: Role of Coenzyme Q6 in Extracellular Ascorbate Stabilization in S. cerevisiae

| Strain/Condition | CoQ6 Status | Ascorbate Stabilization Activity |

|---|---|---|

| Wild Type | Normal | Baseline activity |

| CoQ6-deficient mutants (coq mutants) | Deficient | Decreased activity |

Genetic Studies and Clinical Relevance of Coq6

COQ6 Gene Mutations and Primary Coenzyme Q10 Deficiency

Primary Coenzyme Q10 deficiency is a rare, autosomal recessive disorder resulting from mutations in the genes responsible for the biosynthesis of CoQ10. nih.govgrantome.com Mutations in at least ten genes, including COQ6, can lead to this condition, which can manifest at any age but often appears in infancy or early childhood, affecting multiple systems, particularly the brain, muscles, and kidneys. nih.govwustl.edu The COQ6 gene provides the instructions for an enzyme that performs a vital hydroxylation step in the CoQ10 production pathway. wustl.eduresearchgate.net Mutations in COQ6 can result in an abnormally structured enzyme with impaired function, leading to a significant reduction in CoQ10 levels. wustl.edu This deficiency disrupts mitochondrial oxidative phosphorylation—the process of converting energy from food into a usable form for cells—and increases cellular vulnerability to damage from free radicals. wustl.edu

Primary CoQ10 deficiency type 6 (COQ10D6), specifically caused by COQ6 mutations, is characterized as an autosomal recessive disorder stemming from either homozygous or compound heterozygous mutations in the gene located on chromosome 14q24.3. nih.gov The resulting lack of functional CoQ10 can induce apoptosis (cell death), increase oxidative stress, and damage the cytoskeleton, particularly in specialized kidney cells called podocytes. nih.govresearchgate.net

Establishing clear genotype-phenotype correlations for primary CoQ10 deficiencies is challenging due to the small number of identified patients and the influence of genetic and epigenetic backgrounds on how the disease presents. researchgate.net However, a distinctive phenotype has been consistently associated with COQ6 mutations: the combination of steroid-resistant nephrotic syndrome (SRNS) and sensorineural hearing loss (SNHL). researchgate.netresearchgate.net

While this oto-renal phenotype is characteristic, significant variability exists. frontiersin.org A comprehensive analysis of 251 patients with CoQ10 deficiency-associated kidney disease found that individuals with COQ6 variants typically received a kidney disease diagnosis at a median age of 1.2 years. researchgate.net Hearing impairment was present in nearly 74% of the COQ6 patient cohort. researchgate.net Despite these trends, significant intra- and inter-familial phenotype variability is observed, suggesting the influence of other genetic or non-genetic factors on disease severity. frontiersin.org Most patients carry at least one hypomorphic allele (a variant with residual function), as a complete loss of CoQ biosynthesis is believed to be lethal. researchgate.net

Mutations in the COQ6 gene are linked to a range of severe clinical symptoms, with a primary impact on the kidneys and auditory system. researchgate.net

Nephrotic Syndrome: The hallmark renal manifestation is steroid-resistant nephrotic syndrome (SRNS), which often begins in infancy and progresses to end-stage renal disease (ESRD). nih.govresearchgate.netjci.org This condition involves massive proteinuria, hypoalbuminemia, and edema. nih.gov Renal biopsies in affected individuals have shown focal segmental glomerulosclerosis (FSGS) or diffuse mesangial sclerosis. sciencenet.cn About half of patients with COQ6 mutations progress to kidney failure by the age of five. researchgate.netfrontiersin.org

Sensorineural Deafness: Progressive sensorineural hearing loss is the other defining feature of COQ6-related disorders. nih.govresearchgate.net The onset of hearing impairment can occur in infancy or later, with an average age of three years. researchgate.net The co-occurrence of SRNS and SNHL is a strong indicator for clinicians to investigate for COQ6 mutations. nih.govresearchgate.net

Neurological Symptoms: While less prominent than in other CoQ10 deficiencies, neurological involvement can occur. researchgate.net Reported manifestations include encephalomyopathy, seizures, ataxia (impaired coordination), and cerebellar atrophy. nih.govmdpi.com Other potential neurological signs are poor muscle tone (hypotonia), vision loss due to optic atrophy, and white matter abnormalities in the brain. grantome.comnih.govsciencenet.cn

Other Manifestations: Growth retardation and mild muscle weakness have also been documented in individuals with COQ6 mutations. nih.govmdpi.com

Table 1: Clinical Manifestations Associated with COQ6 Gene Mutations

| Category | Manifestation | Description |

| Renal | Steroid-Resistant Nephrotic Syndrome (SRNS) | The primary kidney symptom, often leading to end-stage renal disease (ESRD). researchgate.netjci.org |

| Proteinuria | Massive loss of protein in the urine. nih.gov | |

| Auditory | Sensorineural Hearing Loss (SNHL) | Progressive deafness due to inner ear abnormalities; a hallmark feature. nih.govresearchgate.net |

| Neurological | Encephalomyopathy | Disease affecting both the brain and muscles. mdpi.com |

| Ataxia | Lack of voluntary coordination of muscle movements. nih.govmdpi.com | |

| Cerebellar Atrophy | Degeneration of the cerebellum, the part of the brain controlling coordination and balance. mdpi.com | |

| Seizures | Can occur as part of the neurological involvement. nih.govsciencenet.cn | |

| Optic Atrophy | Damage to the optic nerve, which can lead to vision loss. grantome.comsciencenet.cn | |

| Other | Growth Retardation | Failure to grow at a normal rate. nih.gov |

| Muscle Hypotonia/Weakness | Poor muscle tone and weakness. grantome.comnih.gov |

Coenzyme Q6 Genetic Variants and Disease Susceptibility

Beyond causing rare monogenic disorders, specific variants in the COQ6 gene have been found to increase susceptibility to common infectious diseases, revealing new functions for the COQ6 enzyme.

Recent research has identified a novel single nucleotide variant (SNV) in COQ6 that increases susceptibility to severe pneumococcal disease, a major cause of acute lower respiratory tract infections (ALRI) in children. nih.govwustl.edu A study focusing on children in Papua New Guinea, a region with a high burden of ALRI, discovered that homozygosity for this COQ6 variant was significantly associated with increased morbidity from infections caused by Streptococcus pneumoniae. nih.govnih.govresearchgate.net

To confirm this link, a mouse model with the homologous variant was created. nih.gov These mice showed increased mortality following pneumococcal lung infection, establishing a causal relationship between the genetic variant and disease susceptibility. nih.govwustl.edusciencenet.cn Interestingly, this susceptibility was driven by the expression of the variant in non-hematopoietic tissues (such as lung tissue) rather than immune cells. nih.govresearchgate.netnih.gov Unlike the mutations that cause primary CoQ10 deficiency, this particular variant does not disrupt the normal biosynthesis of ubiquinone. nih.govwustl.edu

The increased susceptibility to pneumococcal disease conferred by the COQ6 variant is not due to a lack of CoQ10 but rather to a previously unrecognized role for the COQ6 enzyme in metabolism during infection. nih.gov Studies have shown that while the variant maintains ubiquinone production, it accelerates the metabolic remodeling that occurs in response to inflammatory challenges like a pneumococcal infection. nih.govnih.govresearchgate.net This finding establishes a new function for COQ6 in regulating inflammatory-mediated metabolic changes, separate from its canonical role in the CoQ10 biosynthesis pathway. nih.govresearchgate.net This discovery provides a genetic basis for the heightened pneumonia susceptibility observed in certain populations and opens new avenues for understanding how host genetics can influence the outcome of infectious diseases. nih.govwustl.edu

Yeast CoQ6 Mutants as Models for Human Coenzyme Q Deficiencies

The budding yeast, Saccharomyces cerevisiae, has proven to be an invaluable model organism for studying human CoQ10 deficiencies. mdpi.comnih.gov Yeast produces a slightly different form of Coenzyme Q, known as CoQ6, and the genes involved in its biosynthesis are highly conserved between yeast and humans. nih.gov This conservation allows for functional complementation assays, where a human COQ gene can be expressed in a yeast strain that lacks the corresponding yeast gene. mdpi.com

Specifically, yeast strains with a deleted coq6 gene (coq6Δ) are unable to produce CoQ6 and therefore cannot grow on non-fermentable carbon sources, which require mitochondrial respiration. researchgate.net Researchers have shown that expressing the human COQ6 gene can rescue this defect, restoring growth and demonstrating the functional equivalence of the human and yeast enzymes. frontiersin.orgresearchgate.netnih.gov This system provides a powerful and straightforward method to:

Validate Pathogenicity: Test whether a specific mutation found in a patient with CoQ10 deficiency is indeed the cause of the disease. If the mutated human COQ6 gene fails to rescue the yeast mutant, it validates the deleterious effect of the mutation. researchgate.net

Characterize Mutations: Determine if a mutation is a complete loss-of-function or hypomorphic (retaining some residual activity). researchgate.net

Test Therapies: Evaluate potential bypass therapies. For instance, certain chemical compounds can rescue CoQ biosynthesis in yeast mutants expressing specific human COQ6 mutations, suggesting potential therapeutic avenues for patients. nih.gov

The use of yeast models continues to be crucial for advancing the understanding of the molecular mechanisms underlying COQ6-related diseases and for exploring new treatment strategies. frontiersin.orgnih.gov

Gene-Gene Interactions and Modifier Effects in Coenzyme Q6 Deficiency

The clinical presentation of Coenzyme Q6 (CoQ6) deficiency, caused by mutations in the COQ6 gene, is notably heterogeneous. frontiersin.orgnih.gov This variability in symptoms and severity, even among individuals harboring the same mutations, points toward the influence of interactions with other genes and the effects of genetic modifiers. frontiersin.orgnih.gov

Gene-Gene Interactions

The biosynthesis of Coenzyme Q10 (CoQ10) is a complex process requiring the coordinated action of multiple proteins. researchgate.net The protein encoded by COQ6 does not function in isolation but as part of a multi-enzyme complex located at the inner mitochondrial membrane. frontiersin.orgnih.gov Research has shown that human PDSS2, COQ4, COQ6, and COQ7 can form a protein complex within the mitochondria. frontiersin.org The interdependence of these components is highlighted by findings that a reduction in COQ6 can lead to decreased levels of COQ3, which subsequently causes a reduction in COQ7, an element crucial for mitochondrial function. frontiersin.org

Mutations in several genes within the CoQ10 biosynthesis pathway can result in similar clinical outcomes, particularly steroid-resistant nephrotic syndrome (SRNS). nih.gov Genes such as COQ2, PDSS2, and COQ8B/ADCK4 are, like COQ6, linked to SRNS, which underscores a common pathogenic mechanism centered on deficient CoQ10 biosynthesis in the podocytes of the kidney. nih.govnih.gov The study of simpler organisms, such as Saccharomyces cerevisiae, has been instrumental in identifying the human orthologs of the COQ genes and revealing numerous genetic interactions, including positive, negative, and synthetic lethal relationships. yeastgenome.orgmdpi.com

Knocking down COQ6 in cultured podocytes has been shown to cause an increase in apoptosis, contributing to the pathogenesis of kidney damage observed in the deficiency. nih.gov This cellular response is a downstream effect of the primary genetic defect, but its severity may be influenced by the broader genetic background of the individual.

Modifier Effects and Clinical Variability

Significant intra- and inter-familial phenotypic variability is a hallmark of CoQ6 deficiency, suggesting the presence of both genetic and non-genetic modifiers that impact disease severity. nih.gov Research has documented cases where patients with identical COQ6 mutations exhibit markedly different clinical courses. frontiersin.org For instance, in one family, a young girl with a homozygous COQ6 mutation (p.Ala353Asp) presented with only SRNS, whereas her older brother with the same mutation had normal kidney function but developed sensorineural hearing loss (SNHL) later in childhood. frontiersin.org

This clinical heterogeneity is widespread. While the combination of early-onset SRNS and SNHL is considered the distinctive phenotype for COQ6 mutations, the presentation can vary. nih.govresearchgate.net A comprehensive analysis of 251 patients with CoQ10 deficiency-associated kidney disease revealed that even individuals with the same sequence variants could have divergent clinical presentations regarding the age of onset, specific organ involvement, and the rate of progression to kidney failure. nih.gov While most patients with COQ6 variants eventually develop the classic dual symptoms, about 10.8% present with isolated kidney disease at the time of diagnosis. nih.govresearchgate.net The clinical spectrum can range from fatal neonatal multi-system disorders to adult-onset nephropathy. frontiersin.orgmdpi.com In some cases, other symptoms such as optic atrophy may also occur, further broadening the phenotypic spectrum. nih.gov

The table below provides examples of this observed phenotypic variability.

| COQ6 Variant | Patient/Family Description | Phenotype (Clinical Manifestations) | Source |

|---|---|---|---|

| c.1058C > A (p.Ala353Asp) (Homozygous) | 7-year-old Turkish girl | Steroid-resistant nephrotic syndrome (SRNS) only. | frontiersin.org |

| c.1058C > A (p.Ala353Asp) (Homozygous) | Her older brother | Normal renal function; developed sensorineural hearing loss (SNHL) at age 10. | frontiersin.org |

| c.763G > A (p.Gly255Arg) | Multiple patients | Reported with significant clinical heterogeneity. | frontiersin.org |

| Not specified | Two brothers of Turkish origin | Both had renal failure and SNHL. The elder brother also had optical symptoms (optic atrophy). | nih.gov |

Methodological Approaches in Coenzyme Q6 Research

Genetic Manipulation and Mutagenesis in Model Organisms (e.g., Saccharomyces cerevisiae)

The budding yeast, Saccharomyces cerevisiae, has served as a pivotal model organism for studying CoQ6 biosynthesis due to its genetic tractability. Researchers have successfully isolated the COQ6 gene through functional complementation of coq6 mutant strains, which are incapable of growth on non-fermentable carbon sources. nih.govresearchgate.net The creation of null mutants, through complete deletion of the COQ6 open reading frame, has been instrumental in confirming its essential role in the CoQ biosynthetic pathway. researchgate.netyeastgenome.org These mutants fail to produce CoQ6 and instead accumulate the intermediate 3-hexaprenyl-4-hydroxybenzoic acid. nih.govresearchgate.net

Site-directed mutagenesis has been a powerful tool to probe the structure-function relationship of the Coq6 enzyme. Based on computational models, specific amino acid residues predicted to be at the entrance of the substrate access channel have been targeted for mutation. nih.govplos.orgnih.gov For example, in silico predictions led to the creation of single mutations (G248R and L382E) and a double mutation (G248R-L382E). nih.govgoogle.com Subsequent in vivo functional assays of these mutants in yeast supported the computational predictions, demonstrating that these specific mutations could partially or completely block substrate access, leading to decreased or inactivated enzyme activity. nih.govplos.orgnih.gov This integrated approach of computational modeling and genetic manipulation has provided a molecular basis for understanding how specific residues contribute to Coq6p function. nih.gov

Biochemical Characterization of Coq6 and Related Enzymes (e.g., Spectrophotometric Assays)

Biochemical characterization has been fundamental to understanding the enzymatic properties of Coq6. Studies have established that Coq6 is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.govplos.org For these analyses, the Coq6 protein is often expressed as a fusion protein (e.g., with maltose-binding protein, MBP) to facilitate purification. nih.gov The presence and identity of the FAD cofactor are confirmed using techniques like high-performance liquid chromatography (HPLC) and UV-visible spectrophotometry, comparing the properties of the extracted cofactor to known standards. nih.gov

Spectrophotometric assays are routinely employed to monitor the enzymatic activity of Coq6. The ability of reductants like NADH and NADPH to reduce the FAD cofactor can be monitored by changes in UV-visible absorption spectra. nih.gov Furthermore, the hydroxylase activity of Coq6 can be assayed by spectrophotometrically monitoring the consumption of NADH or NADPH at 340 nm. nih.gov These continuous assays allow for the determination of enzyme kinetics and the effects of mutations or different substrates on enzyme activity. nih.govresearchgate.net

Table 1: Summary of Key Biochemical Findings for S. cerevisiae Coq6p

| Property | Finding | Method(s) Used | Reference(s) |

|---|---|---|---|

| Enzyme Class | Flavin-dependent monooxygenase | Sequence homology, biochemical assays | nih.gov |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | HPLC, UV-visible spectrophotometry | nih.govplos.org |

| Subcellular Location | Matrix side of the inner mitochondrial membrane | Mitochondrial import assays, cell fractionation | nih.gov |

| Proposed Reaction | C5-hydroxylation of the benzoquinone ring precursor | Analysis of accumulated intermediates in mutants | nih.govplos.org |

| Activity Assay | Monitoring NADH/NADPH consumption | Spectrophotometry (at 340 nm) | nih.gov |

Structural Biology Techniques (e.g., Homology Modeling, Molecular Dynamics, Substrate Docking)

In the absence of an experimentally determined crystal structure for Coq6, structural biology techniques have provided invaluable predictive insights. Homology modeling has been used to construct three-dimensional models of the Coq6-FAD complex. nih.govplos.org These models are built using the known crystal structures of other FAD-dependent monooxygenases as templates, despite low sequence identities. nih.govresearchgate.net

Once constructed, these homology models are subjected to molecular dynamics (MD) simulations. nih.govnih.govyoutube.com MD simulations are computational methods that analyze the physical movements of atoms and molecules, allowing researchers to investigate the structural stability and conformational sampling of the Coq6 models over time. nih.govnih.gov These simulations have shown the Coq6 models to be structurally stable. nih.gov

A key application of these structural models is substrate docking. nih.govplos.orgijarbs.com In these computational experiments, a model substrate, such as 3-hexaprenyl-4-hydroxyphenol (4-HP6), is docked into the active site of the Coq6 model. nih.govplos.org This process helps to identify potential substrate access channels and key amino acid residues involved in substrate binding. nih.govplos.org Analysis of these channels, using tools like CAVER, has allowed researchers to characterize tunnels leading to the catalytic site and to propose specific residues for mutagenesis studies to validate the model's predictions. nih.govplos.org

Isotopic Feeding Assays for Precursor and Intermediate Tracking

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules through a biosynthetic pathway. wikipedia.org In the context of CoQ6 research, stable isotope labeling has become a preferred method for tracking its biosynthesis. nih.gov This typically involves feeding S. cerevisiae cultures with a 13C-ring-labeled precursor, such as 13C6-labeled 4-hydroxybenzoic acid (13C6-4HB). nih.govresearchgate.net

As the yeast cells metabolize the labeled precursor, the 13C atoms are incorporated into the benzoquinone ring of CoQ6, generating 13C6-CoQ6. nih.govresearchgate.net Lipid extracts from the cells are then analyzed using liquid chromatography-mass spectrometry (LC-MS). nih.gov This analytical method can differentiate between the naturally occurring, unlabeled CoQ6 and the newly synthesized, 13C6-labeled CoQ6 based on their difference in mass. nih.govresearchgate.net This approach not only confirms the precursor-product relationship but also allows for the detection and identification of 13C-labeled intermediates in the pathway, providing a dynamic view of the biosynthetic process. nih.gov

Gene Expression Analysis (e.g., mRNA levels)

The regulation of CoQ biosynthesis is complex and involves the coordinated expression of multiple COQ genes. While specific studies focusing solely on the transcriptional regulation of COQ6 mRNA levels are not extensively detailed in the provided search results, gene expression analysis is a recognized approach in the broader field. For instance, comparative transcriptomic and proteomic analyses in mouse models have been used to study the expression of the entire suite of genes involved in the CoQ biosynthesis pathway under various conditions, such as aging or in response to dietary interventions like resveratrol. mdpi.commdpi.com Such approaches are crucial for understanding how the expression of synthome components, including Coq6, is regulated at the transcriptional level to meet the cell's metabolic demands.

Proteomic Approaches for Coenzyme Q Synthome Characterization

There is substantial evidence that the enzymes responsible for CoQ biosynthesis in yeast, including Coq6, assemble into a large, multi-enzyme complex in the inner mitochondrial membrane, often referred to as the "CoQ synthome" or "Complex Q". nih.govnih.gov Proteomic approaches have been essential for characterizing this complex. researchgate.net

Techniques such as co-precipitation using tandem affinity tags have been employed. researchgate.netnih.gov In this method, a specific Coq protein (e.g., Coq3 or Coq9) is tagged, and the entire complex is purified from mitochondrial extracts under native conditions. researchgate.net The associated proteins are then identified using mass spectrometry-based proteomics. nih.govescholarship.org These studies have consistently identified Coq6 as a core component of this complex, alongside other proteins like Coq3, Coq4, Coq5, and Coq7. researchgate.net Proteomic analyses have also revealed that the stability of many Coq proteins is interdependent, and the absence of one component can lead to the degradation of others. nih.gov Furthermore, these approaches have identified novel proteins associated with the complex and have even detected post-translational modifications, such as phosphorylation, on Coq polypeptides. researchgate.netescholarship.org

Table 2: Methodologies for Studying the CoQ6 Biosynthetic Pathway

| Research Area | Technique | Application in CoQ6 Research | Key Findings | Reference(s) |

|---|---|---|---|---|

| Genetics | Gene Deletion & Mutagenesis | Creating coq6Δ yeast; site-directed mutagenesis of key residues. | Confirmed COQ6 is essential for CoQ6 synthesis; identified residues critical for substrate binding. | nih.govresearchgate.netnih.gov |

| Biochemistry | Spectrophotometric Assays | Measuring NADH/NADPH consumption to determine enzyme activity. | Quantified Coq6 enzymatic activity; confirmed it as a monooxygenase. | nih.gov |

| Structural Biology | Homology Modeling & Docking | Building 3D models of Coq6; simulating substrate interaction. | Predicted substrate access channels and key active site residues. | nih.govplos.orgresearchgate.net |

| Metabolomics | Isotopic Labeling (13C) & LC-MS | Tracking incorporation of labeled 4-HB into CoQ6. | Delineated biosynthetic pathway and identified intermediates. | nih.govresearchgate.net |

| Proteomics | Tandem Affinity Purification & MS | Identifying components of the CoQ biosynthetic complex ("CoQ synthome"). | Confirmed Coq6 is a stable member of a multi-enzyme complex. | nih.govresearchgate.netnih.gov |

| Analytical Chemistry | HPLC with UV/Diode-Array Detection | Separating and quantifying CoQ6 from cellular lipid extracts. | Developed robust methods for measuring cellular CoQ6 levels. | nih.govresearchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Coenzyme Q6 Quantitation

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of CoQ6 in biological samples. nih.govresearchgate.net The hydrophobic nature of CoQ6 makes it well-suited for separation using reversed-phase HPLC, typically with a C18 column. nih.govresearchgate.net